Lithium triisopropyl 2-(6-methoxypyridyl)borate

Descripción general

Descripción

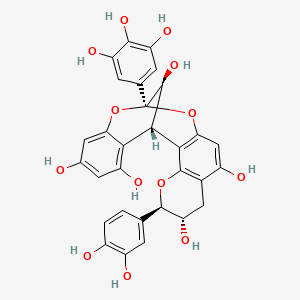

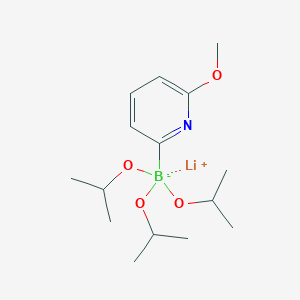

Lithium triisopropyl 2-(6-methoxypyridyl)borate is a chemical compound with the molecular formula C15H27BLiNO4 . It has a molecular weight of 303.13 g/mol . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H27BNO4.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)14-9-8-10-15(17-14)18-7;/h8-13H,1-7H3;/q-1;+1 . This code provides a specific textual representation of the molecule’s structure. Chemical Reactions Analysis

This compound has been reported to be used in Suzuki–Miyaura coupling reactions . This involves a one-pot lithiation, borylation, and subsequent Suzuki–Miyaura coupling of various heterocycles with aryl halides .Physical And Chemical Properties Analysis

This compound has a molecular weight of 303.14 g/mol . It’s recommended to be stored in a refrigerated condition .Aplicaciones Científicas De Investigación

1. Application in Suzuki-Miyaura Coupling Reactions

Lithium triisopropyl borates, including derivatives like lithium triisopropyl 2-(6-methoxypyridyl)borate, are used in Suzuki-Miyaura coupling reactions. This process involves the coupling of various heterocycles with aryl halides, where these borate species demonstrate notable stability and can be conveniently stored at room temperature. Such reactions are critical in organic synthesis, allowing for the creation of a wide range of complex molecules (Oberli & Buchwald, 2012).

2. Role in Alkynyl Coupling Reactions

Lithium alkynyl(triisopropoxy)borates, closely related to this compound, are used for coupling reactions with aryl halides. These reactions, facilitated by palladium catalysts, yield cross-coupling products efficiently. This methodology has found practical applications, such as in the synthesis of the antifungal medication, terbinafine (Oh & Jung, 2000).

3. Enhancement of Lithium-Ion Battery Performance

Compounds like tris(trimethylsilyl)borate, which shares functional similarities with lithium triisopropyl borates, are used as electrolyte additives in lithium-ion batteries. These additives improve the interfacial stability of high-voltage lithium-rich oxide cathodes, enhancing the cyclic performance and capacity retention of the batteries (Li et al., 2015).

4. Application in Cross-Coupling Reactions

Synthesis and application of lithium 2-pyridyltriolborate, a compound structurally related to this compound, involves its use in cross-coupling reactions with aryl halides. These processes are important for constructing heteroaromatic biaryls, which are valuable in various chemical syntheses (Yamamoto et al., 2012).

5. Improvement of Electrochemical Stability

Triisopropyl borate, a related compound, is introduced as an electrolyte additive to enhance the cycled stability of lithium nickel cobalt manganese oxide cathodes. Its application shows promising results in inhibiting the decomposition of carbonate electrolyte solvents and improving the electrochemical stability of cathodes (Zhaoming et al., 2019).

6. Use in Lithium Battery Electrolytes

Compounds like tris[2H-hexafluoroisopropyl) borate, which have a functional resemblance to lithium triisopropyl borates, are studied as additives in lithium battery electrolytes. These additives have shown to enhance conductivity and provide electrochemical stability, which is crucial for the performance and longevity of lithium batteries (Sun et al., 2002).

Safety and Hazards

Propiedades

IUPAC Name |

lithium;(6-methoxypyridin-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BNO4.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)14-9-8-10-15(17-14)18-7;/h8-13H,1-7H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIYLTPAFTWKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC(=CC=C1)OC)(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BLiNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682083 | |

| Record name | Lithium (6-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1048030-47-2 | |

| Record name | Lithium (6-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate hydrochloride](/img/structure/B1501545.png)

![di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate](/img/structure/B1501566.png)

![Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)-](/img/structure/B1501568.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1501569.png)